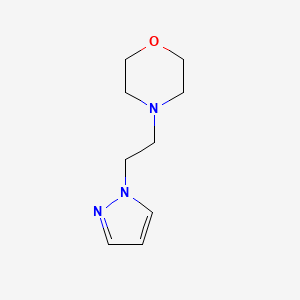

4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine

Description

Properties

IUPAC Name |

4-(2-pyrazol-1-ylethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-10-12(3-1)5-4-11-6-8-13-9-7-11/h1-3H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTZLKMWNRZIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675198 |

Source

|

| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-05-9 |

Source

|

| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine

This guide provides a comprehensive overview of the synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, a molecule of significant interest in medicinal chemistry and drug development. The convergence of the pyrazole and morpholine scaffolds within a single molecular entity presents a compelling opportunity for the exploration of novel pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and characterization data.

Introduction: The Significance of the Pyrazole-Morpholine Scaffold

The pyrazole nucleus is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the morpholine ring is a common structural motif in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[2] The combination of these two privileged heterocyles in this compound creates a versatile building block for the synthesis of new chemical entities with potential therapeutic applications. The exploration of derivatives of this scaffold has been instrumental in the development of kinase inhibitors and other targeted therapies.[3]

This technical guide outlines a reliable and efficient method for the synthesis of this compound via the N-alkylation of pyrazole with 4-(2-chloroethyl)morpholine. The causality behind the experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Mechanism

The core of this synthesis is a nucleophilic substitution reaction, specifically the N-alkylation of pyrazole. Pyrazole, being a weak acid, can be deprotonated by a suitable base to form the pyrazolate anion, a potent nucleophile. This anion then displaces the chloride from 4-(2-chloroethyl)morpholine to form the desired product.

The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. However, for the unsubstituted pyrazole used in this synthesis, both nitrogen atoms are equivalent, thus eliminating the issue of regioisomers.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for the N-alkylation of pyrazole.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.

Synthesis of 4-(2-chloroethyl)morpholine

The alkylating agent, 4-(2-chloroethyl)morpholine, is conveniently prepared from its commercially available hydrochloride salt.

Protocol:

-

Neutralization: Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution reaches 11.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 4-(2-chloroethyl)morpholine as a colorless oil. The product is typically used in the next step without further purification.

Synthesis of this compound

This protocol details the N-alkylation of pyrazole with the prepared 4-(2-chloroethyl)morpholine.

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation of Pyrazole: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the DMF and cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrazole (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: To the resulting pyrazolate solution, add a solution of 4-(2-chloroethyl)morpholine (1.05 eq) in anhydrous DMF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a viscous oil or low-melting solid.

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on the analysis of structurally related compounds.[4][5]

| Analysis | Expected Results |

| ¹H NMR | Pyrazole ring: δ ~7.5 (d, 1H, H-5), ~7.4 (d, 1H, H-3), ~6.2 (t, 1H, H-4). Ethyl linker: δ ~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, N-CH₂). Morpholine ring: δ ~3.6 (t, 4H, O-CH₂), ~2.5 (t, 4H, N-CH₂). |

| ¹³C NMR | Pyrazole ring: δ ~139 (C-3), ~129 (C-5), ~105 (C-4). Ethyl linker: δ ~58 (N-CH₂), ~50 (N-CH₂). Morpholine ring: δ ~67 (O-CH₂), ~54 (N-CH₂). |

| Mass Spec. | [M+H]⁺: Expected m/z = 182.1444 for C₉H₁₆N₃O⁺. |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Discussion and Field-Proven Insights

Causality behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates pyrazole irreversibly, driving the reaction towards the formation of the pyrazolate anion. Weaker bases like potassium carbonate could also be employed, potentially requiring higher temperatures and longer reaction times.

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction. It effectively solvates the sodium pyrazolate and the alkylating agent, facilitating the Sₙ2 reaction.

-

Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and pyrazole. The subsequent alkylation is carried out at an elevated temperature to ensure a reasonable reaction rate.

Self-Validating System:

The protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time. The purification by column chromatography ensures the isolation of a high-purity product. The comprehensive characterization by NMR and mass spectrometry provides unambiguous confirmation of the final structure.

Conclusion

This technical guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying principles of the reaction and following the detailed experimental procedures, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a reliable reference for the validation of the synthesized compound.

References

-

MySkinRecipes. 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine. Available from: [Link]

-

Knop, G., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available from: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]

-

Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

-

ResearchGate. Mass spectra of the morpholin-4-ium.... Available from: [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Available from: [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

Sources

"structural elucidation of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine"

An In-Depth Technical Guide to the Structural Elucidation of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of the novel heterocyclic compound, this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We integrate data from mass spectrometry, infrared spectroscopy, extensive 1D and 2D nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to build a self-validating and unambiguous confirmation of the molecular structure. Each section details not only the experimental protocol but also the expert interpretation required to connect disparate data points into a cohesive structural proof.

Introduction: The Rationale for Rigorous Elucidation

The confluence of the pyrazole and morpholine scaffolds in a single molecule, this compound, presents a compelling target for pharmaceutical and agrochemical research. The pyrazole ring is a cornerstone of numerous therapeutic agents, valued for its diverse biological activities.[1] The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[2] The combination of these two privileged heterocycles via an ethyl linker suggests potential applications as, for example, kinase inhibitors or sigma-1 receptor antagonists.[3][4]

Given this potential, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further investigation. An error in structural assignment can invalidate extensive biological screening, patent applications, and safety studies. This guide, therefore, presents a holistic and logical workflow designed to provide an unassailable structural proof, grounded in the principles of orthogonal analytical validation.

Postulated Synthesis and Molecular Identity

A logical and efficient synthesis is the first step in structural verification, providing the material for analysis. The target compound is postulated to form via a nucleophilic substitution reaction.

Synthetic Protocol: N-Alkylation of Pyrazole

-

Deprotonation: To a stirred solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrazolide anion.

-

Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and quench carefully with water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

This synthetic route provides the basis for our hypothesized structure, which will now be rigorously tested.

Overall Analytical Workflow

The structural elucidation process is a systematic investigation where each technique provides a unique piece of the puzzle. The results from each step inform the next, building a layered, self-consistent argument for the final structure.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Causality: Mass spectrometry (MS) is the first line of analytical inquiry. Its primary purpose is to determine the molecular weight of the purified compound, which directly validates the empirical formula derived from the intended reaction. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol (LC-MS/ESI-HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

-

Ionization Mode: Employ electrospray ionization (ESI) in positive mode, as the morpholine nitrogen is readily protonated.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Data Interpretation

The expected molecular formula is C₉H₁₅N₃O.

-

Calculated Monoisotopic Mass: 181.1215 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 182.1293

The observation of a high-intensity ion at m/z 182.1293 with an accuracy within 5 ppm of the calculated value provides strong evidence for the molecular formula C₉H₁₆N₃O⁺. Further fragmentation analysis (MS/MS) can reveal structural motifs, such as the loss of the morpholine ring, providing additional confidence.[5]

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, FTIR serves to confirm the incorporation of both the pyrazole and morpholine rings and the aliphatic linker, while also confirming the absence of starting material functionalities (e.g., N-H from pyrazole).

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |

| ~3100-3000 | C-H Stretch | Pyrazole Ring | Aromatic C-H stretching vibrations.[1] |

| ~2950-2850 | C-H Stretch | Morpholine & Ethyl | Aliphatic C-H stretching from the saturated rings and linker.[6] |

| ~1590-1500 | C=N, C=C Stretch | Pyrazole Ring | Characteristic stretching vibrations of the aromatic pyrazole ring system. |

| ~1115 | C-O-C Stretch | Morpholine Ring | Strong, characteristic asymmetric stretch of the ether linkage in the morpholine ring. |

The presence of these key bands and the absence of a broad N-H stretch around 3300 cm⁻¹ (characteristic of the pyrazole starting material) strongly supports the successful N-alkylation and formation of the target compound.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows us to map out the complete carbon skeleton and the precise placement of protons, effectively building the molecule piece by piece.[7][8][9]

Caption: Key HMBC correlations confirming the molecular backbone.

-

Definitive Correlation 1 (Pyrazole to Linker): A cross-peak between the pyrazole proton H5 (~7.40 ppm) and the linker carbon C6 (~50 ppm) confirms that the ethyl group is attached to the N1 position of the pyrazole ring.

-

Definitive Correlation 2 (Linker to Morpholine): A cross-peak between the linker proton H7 (~2.80 ppm) and the morpholine carbon C8 (~54 ppm) confirms the connection of the ethyl group to the morpholine nitrogen.

The combination of these 2D NMR experiments provides an interlocking, self-consistent dataset that confirms the complete bonding framework of this compound.

Single-Crystal X-ray Crystallography: The Final Arbiter

Expertise & Causality: While NMR provides definitive proof of connectivity, single-crystal X-ray crystallography provides the ultimate confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. [10][11][12]It resolves any ambiguity and serves as the gold standard for structural proof.

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., ethyl acetate/hexane mixture) from a concentrated solution of the purified compound.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. [11]3. Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction pattern data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

Data Interpretation

The final output is a crystal information file (CIF) and a 3D model of the molecule. The key parameters to evaluate are:

-

R-factor (R1): A measure of the agreement between the calculated and observed structure factors. A value < 0.05 is typically considered excellent for small molecules.

-

Bond Lengths and Angles: These should fall within expected ranges for the types of bonds present.

-

Connectivity: The solved structure must match the connectivity determined by NMR.

Successful structure solution by X-ray crystallography provides irrefutable evidence of the molecular structure of this compound.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound has been successfully achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirmed the molecular formula of C₉H₁₅N₃O. FTIR spectroscopy verified the presence of the key pyrazole, morpholine, and aliphatic functional groups. A full suite of 1D and 2D NMR experiments established the unambiguous connectivity of the molecular backbone, linking the pyrazole ring to the morpholine ring via the ethyl bridge at the N1 and N4 positions, respectively. Finally, single-crystal X-ray crystallography provided the definitive three-dimensional structure, corroborating all findings from the other spectroscopic methods. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for all future research involving this promising compound.

References

-

ResearchGate. (n.d.). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved January 27, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 27, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). X Ray Crystallography. Retrieved January 27, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-(2-(4-Nitro-1h-pyrazol-1-yl)ethyl)morpholine. Retrieved January 27, 2026, from [Link]

-

PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 30). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved January 27, 2026, from [Link]

-

PubMed. (2012, October 11). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved January 27, 2026, from [Link]

-

JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved January 27, 2026, from [Link]

-

IEEE Xplore. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (2022, December 22). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. Retrieved January 27, 2026, from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 27, 2026, from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 27, 2026, from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 27, 2026, from [Link]

-

CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved January 27, 2026, from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrazoline compound on FTIR spectrum. Retrieved January 27, 2026, from [Link]

-

Canadian Journal of Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved January 27, 2026, from [Link]

-

Dimensions. (n.d.). A novel route towards the synthesis of stereospecific N-substituted chiral morpholines. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved January 27, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved January 27, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Retrieved January 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 4-(2-(4-NItro-1h-pyrazol-1-yl)ethyl)morpholine [myskinrecipes.com]

- 4. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. emerypharma.com [emerypharma.com]

- 8. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Promise of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine: A Technical Guide to Potential Molecular Targets

Abstract

The unique structural amalgam of a pyrazole and a morpholine moiety within a single small molecule, exemplified by 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets for this compound, offering a scientific rationale grounded in the established pharmacological activities of its constituent pharmacophores. We delve into three primary, high-potential therapeutic avenues: the inhibition of protein kinases critical to oncogenesis, the modulation of the sigma-1 receptor implicated in neurological disorders, and the suppression of key enzymes in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanistic underpinnings, key signaling pathways, and robust experimental workflows for the validation of these therapeutic hypotheses.

Introduction: The Pyrazole-Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties[1][2]. The five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile template for molecular interactions with various biological targets.

Complementing the pyrazole core, the morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles[3]. This saturated heterocycle can improve aqueous solubility, metabolic stability, and target engagement. The combination of these two moieties in this compound suggests a synergistic potential for potent and selective biological activity. This guide will dissect the most promising of these potential activities by focusing on three distinct and well-validated molecular targets.

Therapeutic Target I: Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives demonstrating potent inhibition of various kinases[4][5][6].

Rationale for Kinase Inhibition

The pyrazole ring can act as a bioisostere for other hinge-binding motifs, forming crucial hydrogen bonds within the ATP-binding pocket of kinases. The morpholine group can further enhance binding affinity and selectivity by occupying adjacent hydrophobic pockets and improving drug-like properties. Given the prevalence of pyrazole-based kinase inhibitors in oncology, it is a primary hypothesis that this compound may exert anticancer effects through the inhibition of one or more oncogenic kinases.

Key Signaling Pathway: The PI3K/AKT/mTOR Axis

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Validation Workflow

A tiered approach is recommended to identify and characterize the kinase inhibitory potential of this compound.

Table 1: In Vitro Kinase Assay Panel

| Assay Type | Description | Key Parameters |

| Broad Kinase Panel Screen | Initial screening against a large panel of recombinant kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM). | Percent inhibition. |

| IC50 Determination | For "hit" kinases from the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). | IC50 value. |

| Cellular Phosphorylation Assay | Quantification of the phosphorylation of a specific kinase substrate in cells treated with the compound. This confirms target engagement in a cellular context.[2] | Reduction in substrate phosphorylation. |

| Cell Proliferation/Viability Assay | Assessment of the compound's effect on the growth and viability of cancer cell lines known to be dependent on the identified target kinase(s). | GI50 (concentration for 50% growth inhibition). |

Step-by-Step Protocol: Cellular Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7 for PI3K/AKT pathway) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., p-AKT Ser473). Also, probe for the total form of the substrate and a loading control (e.g., β-actin).

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate.

To evaluate the in vivo efficacy of this compound, cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are employed[7][8][9][10].

Caption: Workflow for in vivo xenograft model studies.

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Inject a suspension of a relevant cancer cell line (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle to the respective groups.

-

Tumor Volume Measurement: Measure tumor volumes at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Therapeutic Target II: Sigma-1 Receptor (σ1R) in Neurological Disorders

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a range of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases, and addiction[11][12]. A structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA), is a potent σ1R antagonist that has shown efficacy in preclinical pain models[13].

Rationale for σ1R Modulation

The σ1R modulates several key cellular functions, including calcium signaling, ion channel activity, and neuronal excitability. Antagonism of σ1R has been shown to have therapeutic benefits in various models of CNS disorders. The structural similarities between S1RA and this compound strongly suggest that the latter may also interact with and modulate the activity of σ1R.

Key Signaling Interactions of the Sigma-1 Receptor

The σ1R does not have a classical signaling cascade but rather acts as a modulator of other signaling proteins. Its activation or inhibition can influence multiple downstream pathways.

Caption: Modulatory role of the Sigma-1 Receptor in neuronal signaling.

Experimental Validation Workflow

Table 2: In Vitro Sigma-1 Receptor Assays

| Assay Type | Description | Key Parameters |

| Radioligand Binding Assay | A competitive binding assay using a radiolabeled σ1R ligand (e.g., -pentazocine) and cell membranes expressing σ1R to determine the binding affinity of the test compound.[1][4][14] | Ki (inhibition constant). |

| Functional Neuronal Assay | Measurement of the compound's effect on neuronal activity, such as calcium influx or membrane potential, in cultured neurons. | Modulation of neuronal response. |

Step-by-Step Protocol: Radioligand Binding Assay [1]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing human σ1R or from animal brain tissue.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., -pentazocine), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data.

Several animal models are available to assess the efficacy of compounds in treating neuropathic pain[3][12][15][16][17].

Protocol: Spared Nerve Injury (SNI) Model

-

Surgical Procedure: In anesthetized rodents (rats or mice), expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Behavioral Testing: At a set time post-surgery (e.g., 7-14 days), assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.

-

Compound Administration: Administer this compound or vehicle to the animals.

-

Post-treatment Behavioral Assessment: Re-evaluate mechanical allodynia at various time points after compound administration to determine its analgesic effect.

Therapeutic Target III: Inflammatory Enzymes (COX/LOX)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively[18][19][20]. Pyrazoline derivatives have a long history as anti-inflammatory and analgesic agents, with some acting as dual inhibitors of COX-2 and 5-LOX[21].

Rationale for COX/LOX Inhibition

The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their ability to inhibit COX and/or LOX enzymes. The structural features of this compound are consistent with those of known COX/LOX inhibitors, making these enzymes plausible therapeutic targets.

Key Signaling Pathway: The Arachidonic Acid Cascade

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes to produce a variety of pro-inflammatory mediators.

Caption: The arachidonic acid cascade and hypothesized points of inhibition.

Experimental Validation Workflow

Table 3: In Vitro Anti-inflammatory Assays

| Assay Type | Description | Key Parameters |

| COX-2/5-LOX Enzyme Inhibition Assay | Measurement of the compound's ability to inhibit the activity of purified recombinant COX-2 and 5-LOX enzymes.[21][22][23][24] | IC50 values. |

| LPS-induced Cytokine Release Assay | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) in the presence of the compound.[11][25][26][27][28] | Reduction in cytokine levels. |

Step-by-Step Protocol: COX-2 Inhibition Assay (Fluorometric) [29]

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other assay components according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fluorescent probe, and varying concentrations of this compound.

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to each well.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the reaction and determine the IC50 value for the compound.

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation[30][31][32][33][34].

Protocol: Carrageenan-Induced Paw Edema in Rodents [33][34]

-

Compound Administration: Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to rodents (rats or mice) via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of one hind paw.

-

Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The pyrazole-morpholine scaffold embodied by this compound holds significant therapeutic potential across multiple disease areas. This guide has outlined three primary, evidence-based hypotheses for its mechanism of action: inhibition of protein kinases, antagonism of the sigma-1 receptor, and inhibition of inflammatory enzymes. The provided experimental workflows offer a clear and robust framework for the systematic evaluation of these potential therapeutic targets.

Future research should focus on a comprehensive pharmacological profiling of this compound using the described assays. A broad kinase panel screen will be instrumental in identifying specific kinase targets. Concurrently, determination of its binding affinity for the sigma-1 receptor will clarify its potential in neurology. Finally, assessment of its anti-inflammatory activity through COX/LOX inhibition will complete the initial characterization. The outcomes of these studies will pave the way for lead optimization and further preclinical development, ultimately unlocking the full therapeutic potential of this promising compound.

References

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

-

Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (2012). PubMed. [Link]

-

Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (2024). Nature. [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PLOS ONE. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). PubMed Central. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. [Link]

-

In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). PubMed. [Link]

-

Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). PubMed Central. [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

-

Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. (2014). PubMed Central. [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). PubMed Central. [Link]

-

Neuropathic Pain Models. Charles River. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). MDPI. [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2010). Clinical Cancer Research. [Link]

-

Sigma Receptor Binding Assays. (2015). PubMed. [Link]

-

Role of COX, LOX and NOX pathways in inflammation and oxidative stress.... (2022). ResearchGate. [Link]

-

Structural basis for σ1 receptor ligand recognition. (2016). PubMed Central. [Link]

-

In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... (2023). ResearchGate. [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]

-

A cell-based screening assay to identify novel kinase inhibitors. (2020). AACR Publications. [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals. [Link]

-

Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). PubMed Central. [Link]

-

Experimental models for the study of neuropathic pain. (2016). SciELO. [Link]

-

Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... (2024). ResearchGate. [Link]

-

Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (2011). PubMed Central. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Xenograft Models For Drug Discovery. Reaction Biology. [Link]

-

Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. (2023). MDPI. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

4.7. Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

-

Highly sensitive in vitro cytokine release assay incorporating high-density preculture. (2018). Taylor & Francis Online. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). PubMed Central. [Link]

Sources

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Animal models of pain for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. crownbio.com [crownbio.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. startresearch.com [startresearch.com]

- 11. criver.com [criver.com]

- 12. iasp-pain.org [iasp-pain.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

- 18. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 27. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 28. tandfonline.com [tandfonline.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 33. inotiv.com [inotiv.com]

- 34. bio-protocol.org [bio-protocol.org]

The Pyrazole Nucleus: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-Substituted Pyrazole Compounds

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in the development of a wide array of therapeutic agents.[1] From potent anti-inflammatory drugs to targeted anticancer therapies, the 1-substituted pyrazole motif is a recurring feature in numerous FDA-approved pharmaceuticals. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of 1-substituted pyrazole compounds, offering valuable insights for researchers and professionals in drug development.

Synthetic Strategies for 1-Substituted Pyrazoles: From Classic Cyclocondensation to Modern Methodologies

The construction of the 1-substituted pyrazole core is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the need for regiocontrol.

The Knorr Pyrazole Synthesis and its Variants: A Time-Honored Approach

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. For 1-substituted pyrazoles, a substituted hydrazine is utilized. This reaction proceeds through a condensation-cyclization-dehydration sequence.

Causality Behind the Choice of a Classical Method: The Knorr synthesis and its variations are often favored in initial drug discovery campaigns due to the ready availability of a wide variety of 1,3-dicarbonyl precursors and substituted hydrazines, allowing for the rapid generation of diverse compound libraries for screening.

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole via Cyclocondensation (Celecoxib Analog Synthesis)

This protocol outlines the synthesis of a 1,5-diarylpyrazole, a core structure found in the selective COX-2 inhibitor, Celecoxib.

Step 1: Synthesis of the 1,3-Diketone Intermediate (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione)

-

To a solution of sodium methoxide in an appropriate solvent (e.g., methanol), add a substituted acetophenone (e.g., 4'-methylacetophenone).

-

Slowly add a trifluoroethyl ester (e.g., ethyl trifluoroacetate) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Step 2: Cyclocondensation to Form the 1-Substituted Pyrazole

-

Dissolve the 1,3-diketone from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of the substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to afford the desired 1,5-diarylpyrazole.[2][3]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

Modern Synthetic Approaches: Expanding the Chemical Space

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and regioselective strategies for constructing 1-substituted pyrazoles. These include:

-

[3+2] Cycloaddition Reactions: These reactions, often catalyzed by transition metals, involve the reaction of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring with high regioselectivity.

-

C-H and N-H Functionalization: Direct functionalization of the pyrazole core allows for the late-stage introduction of various substituents, providing a more efficient way to explore the chemical space around the pyrazole scaffold.

Causality Behind the Choice of Modern Methods: These advanced techniques are often employed when specific regioisomers are required or when seeking to introduce complex functional groups that may not be compatible with the conditions of classical cyclocondensation reactions.

A Spectrum of Biological Activities: The Versatility of the 1-Substituted Pyrazole

The 1-substituted pyrazole nucleus is a key component in a multitude of biologically active compounds, targeting a wide range of proteins and pathways implicated in various diseases.

Anti-inflammatory and Analgesic Agents: The COX-2 Inhibition Paradigm

One of the most well-known applications of 1-substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

-

Mechanism of Action: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 1-Substituted diarylpyrazoles, such as Celecoxib , are designed to selectively bind to the active site of the COX-2 enzyme, inhibiting its activity without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in gastric protection. This selectivity is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulky substituents on the pyrazole ring.

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Anticancer Therapies: Targeting Kinase Signaling Pathways

The pyrazole scaffold is a prominent feature in many small-molecule kinase inhibitors used in oncology.

-

Mechanism of Action: Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. 1-Substituted pyrazole derivatives, such as Ruxolitinib , are designed to bind to the ATP-binding pocket of specific kinases, such as Janus kinases (JAKs), thereby inhibiting their activity and disrupting the downstream signaling pathways that drive cancer cell proliferation.

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Other Therapeutic Areas

The versatility of the 1-substituted pyrazole scaffold extends to a wide range of other therapeutic areas, including:

-

Antiviral agents

-

Antifungal agents

-

Antibacterial agents

-

Antidepressants

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 1-substituted pyrazole compounds is highly dependent on the nature and position of the substituents on the pyrazole ring and its appended functionalities. Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

SAR of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the key SAR findings for a series of 1,5-diarylpyrazole analogs as COX-2 inhibitors.

| Compound | R¹ (at C5) | R² (at N1) | R³ (at C3) | COX-2 IC₅₀ (µM) |

| 1 | 4-Methylphenyl | 4-Sulfonamidophenyl | CF₃ | 0.04 |

| 2 | 4-Methoxyphenyl | 4-Sulfonamidophenyl | CF₃ | 0.02 |

| 3 | 4-Chlorophenyl | 4-Sulfonamidophenyl | CF₃ | 0.08 |

| 4 | 4-Methylphenyl | 4-Aminophenyl | CF₃ | > 10 |

| 5 | 4-Methylphenyl | 4-Sulfonamidophenyl | H | 5.2 |

Data is hypothetical and for illustrative purposes.

Analysis of SAR:

-

The 4-Sulfonamidophenyl group at the N1 position is critical for potent and selective COX-2 inhibition, as it interacts with a key amino acid residue in the side pocket of the COX-2 active site. Replacement with a simple amino group (Compound 4) leads to a significant loss of activity.

-

Electron-donating or -withdrawing groups on the C5-phenyl ring can modulate the potency. A methoxy group (Compound 2) slightly improves activity compared to a methyl group (Compound 1), while a chloro group (Compound 3) slightly decreases it.

-

A trifluoromethyl (CF₃) group at the C3 position is important for activity. Its replacement with hydrogen (Compound 5) results in a dramatic decrease in potency.

SAR of Pyrazole-Based Kinase Inhibitors

For kinase inhibitors like Ruxolitinib, the SAR is focused on optimizing interactions with the ATP-binding pocket of the target kinase.

-

The pyrazole core acts as a scaffold to correctly orient the key pharmacophoric elements.

-

Substituents on the pyrazole ring and the attached side chains are designed to form specific hydrogen bonds and hydrophobic interactions with the amino acid residues in the kinase hinge region and other parts of the active site.

-

Modifications to the substituents are made to improve selectivity against other kinases, which is crucial for minimizing off-target effects and improving the safety profile of the drug.

Future Perspectives and Conclusion

The 1-substituted pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-based compounds with enhanced therapeutic properties. Furthermore, a deeper understanding of the complex biology of various diseases will enable the design of more targeted and effective 1-substituted pyrazole drugs.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

- Process for preparation of celecoxib. (2011).

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Medicinal Chemistry. [Link]

-

3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. (2012). Acta Poloniae Pharmaceutica. [Link]

Sources

"chemical stability of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine"

An In-depth Technical Guide to the Chemical Stability of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound incorporating both a pyrazole and a morpholine moiety. Such molecules are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with these two ring systems. The morpholine ring often imparts favorable physicochemical properties such as aqueous solubility and metabolic stability, while the pyrazole core is a versatile scaffold found in numerous bioactive compounds.[1][2] Understanding the chemical stability of this molecule is paramount for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and formulation to storage and administration.

This technical guide provides a comprehensive analysis of the potential chemical stability of this compound, drawing upon the known chemical behaviors of its constituent pyrazole and morpholine rings. It outlines potential degradation pathways and provides a framework for systematic stability assessment through forced degradation studies, in line with regulatory expectations.[3][4]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a pyrazole ring linked via an ethyl bridge to the nitrogen atom of a morpholine ring.

Key Structural Features:

-

Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This ring system is generally stable but can be susceptible to certain degradation pathways.[5][6]

-

Morpholine Ring: A saturated six-membered heterocycle containing both an amine and an ether functional group. The presence of the ether oxygen reduces the nucleophilicity and basicity of the nitrogen atom compared to similar secondary amines like piperidine.[7]

-

Ethyl Linker: A flexible alkyl chain connecting the two heterocyclic systems.

-

Tertiary Amine: The nitrogen atom of the morpholine ring is a tertiary amine, which can be a site for oxidation.

A summary of the predicted physicochemical properties is presented in Table 1.

| Property | Predicted Value/Characteristic | Implication for Stability |

| Molecular Formula | C9H15N3O | - |

| Molecular Weight | 181.24 g/mol | - |

| pKa (most basic) | ~7.5 (predicted for the morpholine nitrogen) | The basicity of the morpholine nitrogen can influence its reactivity, particularly in acid-catalyzed hydrolysis. |

| LogP | ~0.5 (predicted) | Moderate lipophilicity suggests some solubility in both aqueous and organic media. |

| Water Solubility | Predicted to be moderate to high. | Higher solubility can increase susceptibility to hydrolytic degradation. |

Potential Degradation Pathways

Based on the chemical nature of the pyrazole and morpholine moieties, several potential degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

While the core pyrazole and morpholine rings are generally stable to hydrolysis, the presence of acidic or basic conditions could potentially lead to degradation, particularly if there are susceptible functional groups on substituted analogs. For the parent compound, hydrolysis is less likely to be a major degradation route for the core structure. However, some pyrazole derivatives have shown susceptibility to hydrolysis.[8][9]

Oxidative Degradation

Oxidation is a probable degradation pathway for this compound. The tertiary amine of the morpholine ring is a potential site for N-oxidation to form the corresponding N-oxide. The morpholine ring itself can also undergo oxidative ring-opening.[10][11] The pyrazole ring, while generally stable, can also be susceptible to oxidation under harsh conditions.[8]

The proposed oxidative degradation pathway is illustrated in the following diagram:

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. Pyrazole derivatives have been noted to be photosensitive.[8] Potential photolytic degradation pathways could involve radical-mediated reactions, leading to a complex mixture of degradation products.

Thermal Degradation

The morpholine moiety is known to be thermally stable up to 150°C, with significant degradation occurring at temperatures of 175°C and above.[12][13] The presence of CO2 has been shown to increase the rate of thermal degradation of morpholine.[13] Therefore, high temperatures could lead to the degradation of this compound, potentially through cleavage of the ethyl linker or decomposition of the morpholine ring.

Recommended Stability Testing and Forced Degradation Studies

A comprehensive understanding of the stability of this compound requires performing forced degradation studies. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[14][15]

The following flowchart outlines a systematic approach to forced degradation studies:

Caption: Workflow for forced degradation studies.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

3.1.1. Acid Hydrolysis

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

3.1.2. Base Hydrolysis

-

Prepare a solution of the compound as described for acid hydrolysis.

-

Add an equal volume of 0.1 N sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.

3.1.3. Oxidative Degradation

-

Prepare a solution of the compound as previously described.

-

Add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

3.1.4. Thermal Degradation

-

Place the solid compound in a controlled temperature oven (e.g., 105°C) for a defined period (e.g., 48 hours).

-

Also, prepare a solution of the compound and expose it to the same thermal stress.

-

After the exposure period, allow the samples to cool to room temperature, dissolve the solid sample in a suitable solvent, and analyze both the solid and solution samples.

3.1.5. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light.

-

After the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. A gradient elution method is often required to resolve all components.

-

Method Development: The development of the HPLC method should be guided by the results of the forced degradation studies to ensure specificity.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound in the presence of its degradants.

-

Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of the degradation products.[15]

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling recommendations are proposed:

-

Storage Conditions: Store the compound in a cool, dry, and dark place. Protection from light is crucial. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[8]

-

Solution Stability: Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or -20°C) and protected from light. The choice of solvent should be carefully considered to avoid potential reactions.

Conclusion

This compound is a molecule with promising structural features for drug development. However, a thorough understanding of its chemical stability is critical. The primary anticipated degradation pathways are oxidation of the morpholine nitrogen and potential photolytic and thermal degradation. A systematic approach to forced degradation studies, coupled with the development of a stability-indicating analytical method, will provide the necessary data to ensure the quality, safety, and efficacy of this compound. The insights gained from these studies will be invaluable for guiding formulation development and establishing appropriate storage conditions and shelf-life.

References

-

AIChE. (n.d.). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings. Retrieved from [Link]

-

Islam, M. Z., et al. (2014). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Retrieved from [Link]

-

Anbarasi, C., & Saravanan, K. (2023). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

-

Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

-

Poupin, N., et al. (1997). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

-

ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). PubMed. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Research Square. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Retrieved from [Link]

-

MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Retrieved from [Link]

-

ACS Publications. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]